Aminitrozole
Overview
Description
Aminitrozole, also known as 3-Amino-1,2,4-triazole, is a heterocyclic organic compound that consists of a 1,2,4-triazole substituted with an amino group . It is a competitive inhibitor of the product of the HIS3 gene, imidazoleglycerol-phosphate dehydratase . This compound is also a nonselective systemic triazole herbicide used on nonfood croplands to control annual grasses and broadleaf and aquatic weeds .
Molecular Structure Analysis
Aminitrozole has a molecular formula of C5H5N3O3S, an average mass of 187.176 Da, and a mono-isotopic mass of 187.005157 Da . Further structural analysis would require more specific data or tools .
Scientific Research Applications
Chemotherapeutic Activity and Toxicity
- Chemotherapeutic Activity : Aminitrozole has shown a wide spectrum of activity in antiparasitic therapy. It was compared with other nitroheterocycles like metronidazole and niridazole in laboratory tests for trichomoniasis, amoebiasis, lambliasis, and bilharziasis. Metronidazole was found to be the most effective in these conditions, but aminitrozole also demonstrated considerable activity (Bénazet, Lacroix, Godard, Guillaume, & Leroy, 1970).
Antibiotic Transformations in Water Treatment
- Transformation of Antibiotics : Aminitrozole, being an aromatic amine, can undergo abiotic transformations in water. These transformations are significant in the context of water treatment and environmental studies. For instance, sulfamethoxazole, an antibiotic, undergoes transformations under denitrifying conditions, forming transformation products that include nitro-substituted variants similar to aminitrozole. This highlights the importance of considering transformation products like aminitrozole in environmental and water treatment studies (Nödler, Licha, Barbieri, & Pérez, 2012).
Organic Synthesis and Catalysis
- Catalytic Amination : Aminitrozole plays a role in organic synthesis, particularly in catalytic amination reactions. This includes the amination of strong aliphatic C(sp3)-H bonds and intramolecular C(sp2)-H amination. These reactions are important for drug discovery and natural product synthesis (Das, Roy, Khatua, & Chattopadhyay, 2020).
Sensor Technology
- Detection of Amine Vapors : Aminitrozole-related compounds are used in the development of fluorescent sensors for detecting amine vapors. These sensors can detect volatile amine vapors, which are important in various industries but pose health risks. The sensors utilize aggregation-induced emission properties and are useful in applications like food spoilage detection (Gao, Li, Lin, Geng, Ling, Wang, Qin, & Tang, 2016).
Aminitrozole in Medical Research
- Non-Gonococcal Urethritis Treatment : Aminitrozole was used in the treatment of non-gonococcal urethritis in males, although the efficacy was not very high. It was part of trials comparing its effectiveness with other substances like novobiocin and spiramycin (Willcox, 1957).
Gastric Acid Secretion Inhibition
- Inhibition of Gastric Acid Secretion : Aminitrozole-related compounds, such as SCH 28080, have been shown to inhibit gastric acid secretion. This is achieved by competitive inhibition of the H+,K+-ATPase enzyme, which plays acrucial role in acid secretion in the stomach. Such studies are significant in understanding and developing treatments for conditions like acid reflux and peptic ulcers (Wallmark, Briving, Fryklund, Munson, Jackson, Mendlein, Rabon, & Sachs, 1987).
Synthesis of Nitroimidazole Derivatives
- Antioxidant and Antifungal Agents : Nitroimidazole derivatives, including those related to aminitrozole, have been synthesized for their potential antioxidant and antifungal properties. These compounds showed significant activity against fungi and compared favorably to reference substances like tocopherol in antioxidant tests. This research is important in the development of new antifungal agents and antioxidants (Olender, Żwawiak, Lukianchuk, Lesyk, Kropacz, Fojutowski, & Zaprutko, 2009).
Amination Processes in Organic Chemistry
- Amination of Nitroazoles : Amination of nitroazoles, including compounds similar to aminitrozole, was studied for their structural and energetic properties. This research contributes to the understanding of amination processes in organic chemistry and its application in the design of energetic materials (Zhao, Qi, Zhang, Wang, Li, Zhao, & Pang, 2014).
Safety And Hazards
properties
IUPAC Name |
N-(5-nitro-1,3-thiazol-2-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O3S/c1-3(9)7-5-6-2-4(12-5)8(10)11/h2H,1H3,(H,6,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRRDDHEMZLWFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(S1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046391 | |
Record name | Nithiamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nithiamide | |
CAS RN |
140-40-9 | |
Record name | 2-(Acetylamino)-5-nitrothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=140-40-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nithiamide [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140409 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nithiamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759136 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nithiamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45914 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nithiamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31539 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nithiamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Aminitrozole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.923 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NITHIAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CBM60191Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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